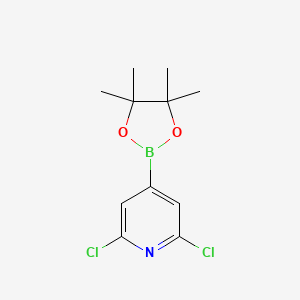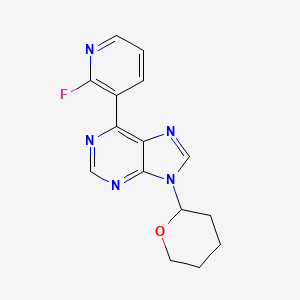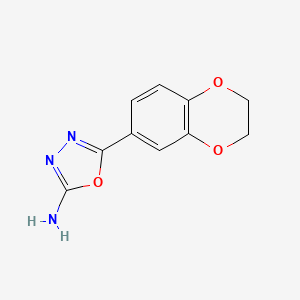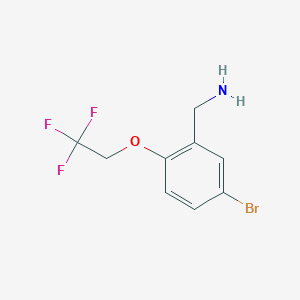![molecular formula C12H15Cl2N3O2 B1387174 [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride CAS No. 1158369-72-2](/img/structure/B1387174.png)
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride
Vue d'ensemble
Description
“[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride” is a chemical compound with the CAS Number: 1609407-48-8 . It has a molecular weight of 340.64 and its IUPAC name is (4-(5-chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringNCC1CN(CCO1)C2=NC(C=C3Cl)=C(C=C3)O2.Cl.Cl . The InChI code for the compound is 1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H .
Applications De Recherche Scientifique
Traitement de l'insomnie
Le composé a été utilisé comme antagoniste dual des récepteurs de l'orexine dans le traitement de l'insomnie. Il a été inclus dans des essais cliniques pour le traitement de l'insomnie primaire en raison de ses puissantes propriétés antagonistes .
Agent antibactérien et antifongique
La littérature suggère que les dérivés de benzoxazole, y compris ce composé, ont un potentiel en tant qu'agents antibactériens et antifongiques. Ils ont été synthétisés et criblés pour ces activités avec des résultats prometteurs .
Recherche sur le cancer
Dans la recherche sur le cancer, ce composé a montré une inhibition significative de la croissance des cellules cancéreuses du poumon, du sein et du côlon, ce qui indique son potentiel en tant qu'agent thérapeutique dans le traitement du cancer .
Maladie d'Alzheimer
Le rôle du composé en tant qu'antagoniste des récepteurs de l'orexine a également conduit à son approbation pour le traitement de l'insomnie chez les patients atteints de maladie d'Alzheimer légère à modérée, mettant en évidence ses applications neurologiques .
Activité antifongique
Des dérivés spécifiques de benzoxazole ont démontré une activité antifongique puissante contre des espèces comme A. niger et C. albicans, suggérant l'utilisation du composé dans le développement de nouveaux médicaments antifongiques .
Chimie synthétique
Des progrès dans les stratégies de synthèse des dérivés de benzoxazole ont été réalisés en utilisant des composés comme celui-ci, qui servent d'intermédiaires clés dans la synthèse de diverses structures de benzoxazole dans différentes conditions .
Mécanisme D'action
The mechanism of action of CMH is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds, such as amino acids and nucleic acids. It is also thought to act as an inhibitor of certain metabolic pathways, such as the urea cycle and the citric acid cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes and metabolic pathways. It is also thought to have an effect on the immune system, as it has been found to inhibit the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMH in laboratory experiments is its versatility, as it can be used in a variety of applications. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. However, it is important to note that CMH is not suitable for use in clinical trials, as its safety and efficacy have not been tested in humans.
Orientations Futures
There are a number of potential future directions for the use of CMH. It could be used in the development of new drugs, as it has been found to have an inhibitory effect on certain enzymes and metabolic pathways. Additionally, it could be used as a reagent in organic synthesis, as it has been found to be effective in the synthesis of a variety of organic compounds. Finally, it could be used in the development of new diagnostic tests, as it has been found to have an effect on the immune system.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2.ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;/h1-2,5,9H,3-4,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNXVJTGVEUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-48-8 | |
| Record name | 2-Morpholinemethanamine, 4-(5-chloro-2-benzoxazolyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-thiourea](/img/structure/B1387091.png)

![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)





![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)


![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)
